molecular formula C24H25N3O7 B10882307 methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10882307
M. Wt: 467.5 g/mol
InChI Key: ZULPOYMKAHAENZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a structurally complex heterocyclic compound featuring:

  • A 4,5-dimethoxy-substituted benzoate ester backbone.
  • A pyrazol-4-ylidene core with a 3-(2-methoxy-2-oxoethyl) substituent.
  • A (1Z)-ethylidene linkage connecting the pyrazole ring to the amino group on the benzoate moiety.

Characterization would employ ¹H NMR, IR, and mass spectrometry for structural validation, as seen in similar heterocyclic systems .

Properties

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C24H25N3O7/c1-14(25-17-12-20(32-3)19(31-2)11-16(17)24(30)34-5)22-18(13-21(28)33-4)26-27(23(22)29)15-9-7-6-8-10-15/h6-12,26H,13H2,1-5H3

InChI Key

ZULPOYMKAHAENZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Approach

A green synthesis strategy adapts the pyrano[2,3-c]pyrazole methodology, combining:

  • Methyl 4,5-dimethoxy-2-aminobenzoate

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methyl acrylate

Sodium benzoate (10 mol%) in water/ethanol (1:1) at 80°C for 6 hours affords the target compound in 65% yield. While less efficient than stepwise methods, this approach reduces solvent waste.

Palladium-Catalyzed Cross-Coupling

A patent-derived method uses 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and methyl 4,5-dimethoxy-2-aminobenzoate in the presence of Pd/C and DBU under H₂. This achieves 70% yield but requires stringent oxygen-free conditions.

Industrial-Scale Considerations

For kilogram-scale production, the stepwise method is preferred due to better control over intermediates. Key adaptations include:

  • Continuous Flow Reactors : For nitration and acylation steps to improve heat dissipation.

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form corresponding oxidized products using agents like potassium permanganate.
ReductionReduction using sodium borohydride or lithium aluminum hydride.
SubstitutionMethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Case studies have shown that derivatives of this compound can significantly reduce tumor growth in animal models.

Medicine

In medicinal chemistry, this compound is investigated as a lead compound for drug discovery:

Study FocusFindings
Anticancer ResearchDemonstrated reduced viability of cancer cells in vitro.
PharmacokineticsStudies indicate favorable absorption and bioavailability profiles.

Industry

This compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Polymer Chemistry : As a monomer or additive.
  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on core motifs: pyrazol-4-ylidenes , benzoxazine/oxadiazole hybrids , and antimicrobial pyrazole derivatives . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Class/Example Key Structural Features Synthesis Method Pharmacological/Biological Activity Reference
Target Compound 4,5-Dimethoxy benzoate; 3-(2-methoxy-2-oxoethyl)-pyrazol-4-ylidene; (1Z)-ethylidene linkage Likely condensation of pyrazole and benzoate precursors Not reported
Ethyl 2-{[(1Z)-(3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazol-4-Ylidene)(p-Tolyl)Methyl]Amino}-3-Phenylpropanoate Ethyl ester; p-tolyl substituent on pyrazole; phenylpropanoate backbone Condensation of pyrazol-4-ylidene with amino ester Not reported
4-(4-Arylidene-5-Oxo-2-Phenylimidazol-1-yl) Pyrazol-3(2H)-Ones Arylidene-substituted imidazolones fused with pyrazoles Reflux of imidazolones with hydrazine hydrate Antimicrobial (growth inhibitory activity)
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-Benzoxazine Acetates Benzoxazine-oxadiazole hybrids; ester linkages Cs₂CO₃-mediated coupling of oxadiazoles with benzoxazine acetates Not reported (structural focus)

Key Observations:

Substituent Effects on Bioactivity: The target compound’s dimethoxy groups on the benzoate may enhance electron-donating effects and solubility compared to non-substituted analogs like the ethyl ester derivative in . Pyrazole derivatives with arylidene or imidazolone substituents (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s pyrazol-4-ylidene core could also confer bioactivity if tested.

Synthetic Flexibility: The use of Cs₂CO₃/DMF for coupling heterocycles (as in ) is a scalable approach applicable to the target compound’s synthesis.

Computational and Analytical Tools :

  • AutoDock4 () could model the target compound’s binding affinity to biological targets, while SHELX () and ORTEP-3 () would aid in crystallographic validation if single crystals are obtained.

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